Valdecoxib-13C2,15N is a labeled derivative of Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of pain and inflammation. This compound is distinguished by the incorporation of stable isotopes, specifically carbon-13 and nitrogen-15, which are utilized in various scientific applications, including pharmacokinetic studies and metabolic research.
Valdecoxib-13C2,15N can be synthesized from Valdecoxib through various chemical methodologies. The original compound was developed as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a significant role in inflammatory processes. The isotopic labeling enhances its utility in tracing studies and provides insights into the drug's behavior in biological systems.
Valdecoxib-13C2,15N falls under the classification of pharmaceutical compounds, specifically as an anti-inflammatory agent. It is categorized as a sulfonamide and belongs to the isoxazole class of compounds. Its chemical structure can be represented as C16H14N2O3S, with specific isotopic labeling.
The synthesis of Valdecoxib-13C2,15N involves several key methodologies:
Valdecoxib-13C2,15N features a complex molecular structure characterized by:
The molecular formula is C16H14N2O3S, and its structural data indicates specific positions for the isotopes:
This isotopic labeling allows for enhanced tracking in metabolic studies.
Valdecoxib-13C2,15N undergoes various chemical reactions typical for sulfonamides and isoxazoles:
Technical details regarding these reactions emphasize the importance of reaction conditions, such as temperature and solvent choice.
Valdecoxib functions primarily as a selective inhibitor of cyclooxygenase-2 (COX-2). The mechanism involves:
Data from pharmacological studies show that this selectivity contributes to its therapeutic efficacy while reducing adverse effects.
Relevant analyses include spectroscopic techniques such as NMR (nuclear magnetic resonance) used to confirm isotopic labeling and structural integrity.
Valdecoxib-13C2,15N has several scientific applications:
These applications highlight the significance of Valdecoxib-13C2,15N in advancing pharmaceutical research and development efforts.
Valdecoxib-13C2,15N (CAS No. 1189428-23-6) is a stable isotope-labeled analog of the selective cyclooxygenase-2 (COX-2) inhibitor valdecoxib. Its systematic IUPAC name is 4-(5-(113C)methyl-3-phenyl-(513C,215N)-1,2-oxazol-4-yl)benzenesulfonamide, precisely indicating the positions of isotopic substitution [1]. The molecular structure features two carbon-13 atoms and one nitrogen-15 atom incorporated at specific sites:
This targeted labeling strategy maintains the core pharmacophore (the benzenesulfonamide moiety and the diaryl-substituted isoxazole) while introducing mass differences detectable via mass spectrometry. The isotopic enrichment is typically ≥95% for 13C and ≥95% for 15N, ensuring minimal natural abundance interference in analytical applications [4] [7]. The structural integrity compared to the unlabeled parent compound allows this isotopolog to serve as an ideal internal standard for quantitative bioanalysis.
The isotopic labeling induces distinct shifts in molecular mass and formula compared to native valdecoxib:
Table 1: Molecular Formula and Mass Characteristics
Parameter | Unlabelled Valdecoxib | Valdecoxib-13C2,15N |
---|---|---|
Molecular Formula | C16H14N2O3S | C1413C2H14N15NO3S |
Average Molecular Mass | 314.36 g/mol | 317.34 g/mol |
Monoisotopic Mass | 314.0725 Da | 317.0780 Da |
The 3 Da mass increase (from 314.36 g/mol to 317.34 g/mol) arises from the combined effect of replacing two 12C atoms with 13C (+2 Da) and one 14N atom with 15N (+1 Da) [4] [6] [7]. This mass shift is highly significant for mass spectrometric detection, allowing clear distinction from the unlabeled compound and matrix background ions. High-resolution mass spectrometry (HRMS) readily resolves the isotopologs, with the monoisotopic peak of Valdecoxib-13C2,15N appearing at m/z 317.0780 [3]. The precise mass determination is critical for its use as an internal standard in quantitative LC-MS/MS methods, ensuring accuracy and reproducibility in pharmacokinetic and metabolic studies.
Despite the mass difference, Valdecoxib-13C2,15N exhibits near-identical physicochemical properties to its unlabeled counterpart, with two key analytical distinctions:
Chromatographic Behavior: Under reversed-phase HPLC conditions, Valdecoxib-13C2,15N typically exhibits virtually identical retention time to unlabelled valdecoxib (C16H14N2O3S, 314.36 g/mol) [2] [6]. This co-elution is essential for its function as a reliable internal standard, compensating for extraction efficiency variations and instrument fluctuations during sample processing and analysis. Minor isotopic effects (<0.1 min retention time difference) may be observable on high-efficiency columns but are generally negligible in routine applications [1].
Spectral Properties:
Table 2: Key Analytical Characteristics of Valdecoxib Isotopologs
Property | Unlabelled Valdecoxib | Valdecoxib-13C2,15N | Significance |
---|---|---|---|
HPLC Retention Time | ~8.5 min (C18 column) | ~8.5 min | Co-elution enables accurate internal standardization |
Primary MS Ion (Neg Mode) | [M-H]- at m/z 313 | [M-H]- at m/z 316 | Clear mass separation for selective detection |
Key Fragment Ions (e.g.) | m/z 197, 118 | m/z 199 (+2 Da), 119 (+1 Da) | Confirms structure & distinguishes isotopologs |
Solubility (DMSO) | ~34 mg/mL | ~34 mg/mL | Identical solubility aids co-processing |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0